

# An In-depth Technical Guide to the Discovery and Chemical Synthesis of Finerenone

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## Compound of Interest

Compound Name: *Finerenone*

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## Abstract

**Finerenone** (BAY 94-8862) is a first-in-class, non-steroidal, selective mineralocorticoid receptor (MR) antagonist developed by Bayer. It represents a significant advancement in the treatment of chronic kidney disease (CKD) associated with type 2 diabetes (T2D). Unlike its steroid predecessors, spironolactone and eplerenone, **Finerenone** exhibits a unique physicochemical and pharmacological profile, leading to a favorable balance of efficacy and safety, particularly with regard to hyperkalemia. This technical guide provides a comprehensive overview of the discovery, lead optimization, and detailed chemical synthesis of **Finerenone**. It includes a thorough examination of its mechanism of action, supported by quantitative data from preclinical and clinical studies, and detailed experimental protocols for key assays.

## Discovery and Lead Optimization

The development of **Finerenone** was driven by the need for a novel mineralocorticoid receptor antagonist with an improved safety profile over existing steroid MRAs. The discovery process began with a high-throughput screening of approximately one million compounds to identify novel, non-steroidal scaffolds with MR antagonistic activity.<sup>[1]</sup> This screening identified a cluster of dihydropyridines (DHPs) as promising starting points.

The lead optimization program focused on enhancing potency, selectivity, and pharmacokinetic properties. A key publication by Bärfacker et al. (2012) details the structure-activity relationship

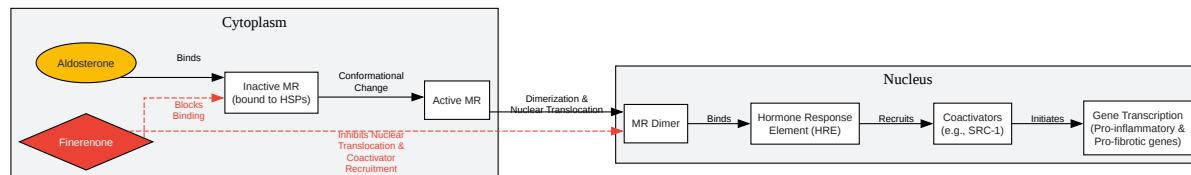
(SAR) studies that led to the identification of **Finerenone**.<sup>[2]</sup> The optimization process involved systematic modifications of the dihydropyridine core, leading to the discovery of a novel series of heterobicyclic analogs of naphthyridine derivatives.<sup>[1]</sup> This ultimately resulted in the selection of **Finerenone** (BAY 94-8862) as the clinical candidate, demonstrating high potency and selectivity for the mineralocorticoid receptor.<sup>[2]</sup> The key researchers involved in this discovery were affiliated with Bayer HealthCare.<sup>[3]</sup>

## Mechanism of Action

**Finerenone** exerts its therapeutic effects by acting as a potent and selective antagonist of the mineralocorticoid receptor.<sup>[4][5]</sup> Overactivation of the MR by aldosterone contributes to inflammation and fibrosis in the heart and kidneys.<sup>[5][6]</sup> **Finerenone** blocks the binding of aldosterone to the MR, thereby inhibiting the downstream signaling cascade that leads to the expression of pro-inflammatory and pro-fibrotic genes.<sup>[4][5][6]</sup>

A key aspect of **Finerenone**'s mechanism is its ability to impede the aldosterone-dependent nuclear import of the MR and prevent the genomic recruitment of the steroid receptor coactivator-1 (SRC-1).<sup>[4][7]</sup> This distinguishes it from steroidal MRAs and contributes to its unique pharmacological profile.

## Signaling Pathway of the Mineralocorticoid Receptor and **Finerenone**'s Point of Intervention



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*Mineralocorticoid Receptor Signaling Pathway and **Finerenone**'s Mechanism of Action.*

## Chemical Synthesis of Finerenone

The chemical synthesis of **Finerenone** has been approached through various routes, including racemic synthesis followed by chiral resolution and, more recently, enantioselective synthesis. The core of the molecule is a dihydronaphthyridine scaffold.

## Racemic Synthesis and Chiral Resolution

An early and scalable approach to **Finerenone** involves the synthesis of a racemic mixture, followed by the separation of the desired (S)-enantiomer.

### Experimental Protocol: Racemic Synthesis and Chiral Resolution

#### Step 1: Synthesis of the Dihydronaphthyridine Core

A common strategy involves a multi-component Hantzsch-type reaction. For example, 4-cyano-2-methoxybenzaldehyde, ethyl acetoacetate, and an appropriate aminopyridine derivative are condensed to form the dihydropyridine ring.

#### Step 2: Chiral Resolution using Di-p-toluoyl-D-tartaric acid

- The racemic **Finerenone** is dissolved in a suitable solvent system, such as a mixture of ethanol and water.
- A solution of di-p-toluoyl-D-tartaric acid in the same solvent system is added.
- The mixture is heated to achieve a clear solution and then slowly cooled to allow for the crystallization of the diastereomeric salt of the (S)-enantiomer.
- The crystalline salt is isolated by filtration.
- The desired (S)-enantiomer can be liberated from the salt by treatment with a base, such as sodium carbonate.
- The enantiomeric excess (ee) of the final product can be determined by chiral HPLC. An ee of >99% can be achieved through this method.

## Enantioselective Synthesis

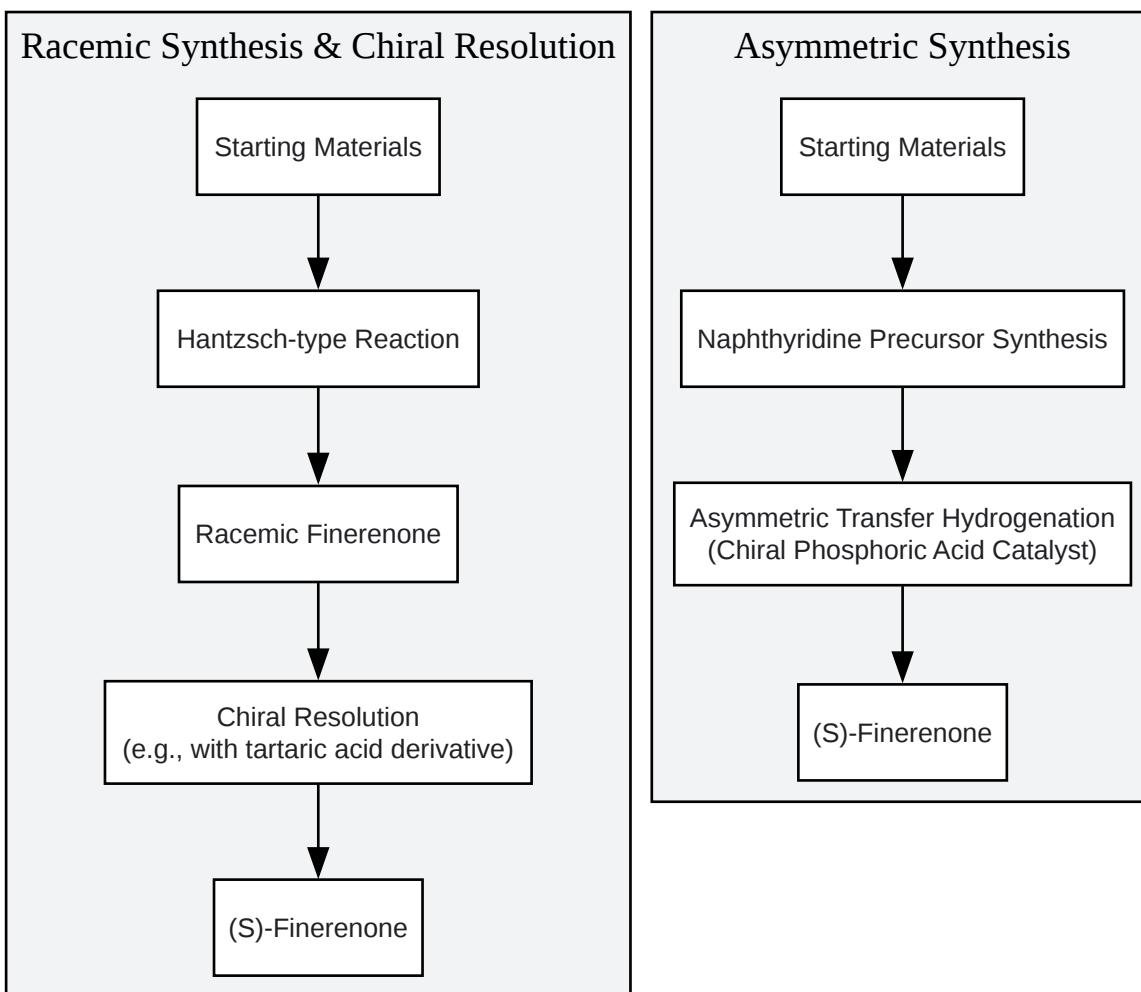
More recent synthetic efforts have focused on asymmetric methods to directly obtain the (S)-enantiomer, thus avoiding the need for chiral resolution and improving the overall efficiency.

#### Experimental Protocol: Asymmetric Transfer Hydrogenation

A 6-step enantioselective synthesis has been reported, with the key step being an asymmetric transfer hydrogenation of a naphthyridine precursor.

- Preparation of the Naphthyridine Precursor: The synthesis starts from commercially available materials to construct the planar naphthyridine ring system corresponding to **Finerenone**.
- Asymmetric Transfer Hydrogenation:
  - The naphthyridine precursor is dissolved in a suitable solvent (e.g., toluene).
  - A chiral phosphoric acid catalyst and a Hantzsch ester (as the hydrogen source) are added.
  - The reaction is heated to around 100 °C for approximately 24 hours.
  - This step proceeds via a dynamic kinetic resolution of two atropisomeric forms of the naphthyridine precursor.
  - The reaction yields **Finerenone** with a high enantiomeric excess (e.g., 94:6 e.r.).
- Purification: The final product is purified using standard chromatographic techniques.

## Workflow for **Finerenone** Synthesis



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*Comparison of Racemic and Asymmetric Synthesis Routes for **Finerenone**.*

## Quantitative Data

**Table 1: In Vitro Potency and Selectivity of Finerenone**

Parameter	Finerenone	Spironolactone	Eplerenone
MR IC50 (nM)	18[1][8]	24[8]	990[8]
GR IC50 (nM)	>10,000[8]	2400[8]	22,000[8]
AR IC50 (nM)	>10,000[8]	77[8]	21,200[8]
PR IC50 (nM)	>10,000[8]	740[8]	31,200[8]
MR Selectivity vs. GR	>555-fold	~100-fold	~22-fold
MR Selectivity vs. AR	>555-fold	~3-fold	~21-fold
MR Selectivity vs. PR	>555-fold	~31-fold	~32-fold

GR: Glucocorticoid Receptor, AR: Androgen Receptor, PR: Progesterone Receptor

**Table 2: Pharmacokinetic Properties of Finerenone in Humans**

Parameter	Value
Time to Cmax (t <sub>max</sub> )	~0.75 h (fasting)[9]
Terminal Half-life (t <sub>1/2</sub> )	~2-3 hours[10][11]
Absolute Bioavailability	43.5%[2][9]
Protein Binding	High[12]
Metabolism	Primarily by CYP3A4 (~90%) and to a lesser extent by CYP2C8 (~10%)[11]
Excretion	~80% renal (as metabolites), ~20% fecal (as metabolites)[11]

**Table 3: Key Efficacy Outcomes from Clinical Trials (FIDELIO-DKD & FIGARO-DKD)**

Outcome	Finerenone vs. Placebo (Hazard Ratio [95% CI])	Reference
Primary Kidney Composite Outcome (FIDELIO-DKD)	0.82 [0.73–0.93]	<a href="#">[12]</a>
Key Secondary Cardiovascular Composite Outcome (FIDELIO-DKD)	0.86 [0.75–0.99]	<a href="#">[12]</a>
Primary Cardiovascular Composite Outcome (FIGARO-DKD)	0.87 [0.76-0.98]	
Reduction in Urine Albumin-to-Creatinine Ratio (UACR)	Significant dose-dependent reduction	<a href="#">[13]</a>

## Experimental Protocols

### Mineralocorticoid Receptor Binding Assay

Objective: To determine the binding affinity of **Finerenone** for the mineralocorticoid receptor.

Methodology:

- Receptor Source: Human mineralocorticoid receptors expressed in a suitable cell line (e.g., HEK293 cells).
- Radioligand: [3H]-Aldosterone.
- Assay Buffer: Tris-HCl buffer containing appropriate salts and stabilizing agents.
- Procedure: a. A constant concentration of [3H]-Aldosterone is incubated with the receptor preparation in the presence of increasing concentrations of **Finerenone**. b. The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium. c. Non-specific binding is determined in the presence of a high concentration of unlabeled aldosterone. d. The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand. e. The radioactivity retained on the filters is quantified by liquid scintillation counting.

- Data Analysis: The IC50 value (the concentration of **Finerenone** that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

## MR Transactivation Assay

Objective: To assess the functional antagonist activity of **Finerenone** on the mineralocorticoid receptor.

Methodology:

- Cell Line: A suitable mammalian cell line (e.g., CHO-K1 or HEK293) co-transfected with an expression vector for the human mineralocorticoid receptor and a reporter gene construct.
- Reporter Gene: The reporter construct typically contains a promoter with multiple hormone response elements (HREs) driving the expression of a reporter gene such as luciferase or beta-galactosidase.
- Procedure: a. The transfected cells are plated in multi-well plates. b. The cells are treated with a constant concentration of aldosterone (agonist) in the presence of increasing concentrations of **Finerenone**. c. Control wells include cells treated with vehicle, aldosterone alone, and **Finerenone** alone. d. After an incubation period (e.g., 24 hours), the cells are lysed, and the reporter gene activity is measured (e.g., luminescence for luciferase).
- Data Analysis: The IC50 value, representing the concentration of **Finerenone** that inhibits 50% of the aldosterone-induced reporter gene expression, is determined by fitting the data to a dose-response curve.

## Conclusion

**Finerenone** is a testament to the success of rational drug design, emerging from a large-scale screening and meticulous lead optimization process. Its non-steroidal structure and unique mechanism of action, which involves the inhibition of MR nuclear import and coactivator recruitment, translate into a potent and selective MR antagonist with a favorable clinical profile. The chemical synthesis of **Finerenone** has evolved from racemic approaches requiring chiral resolution to more efficient enantioselective methods. The robust preclinical and clinical data supporting its efficacy in reducing cardiorenal events in patients with CKD and T2D have

established **Finerenone** as a valuable therapeutic option. This technical guide provides a foundational resource for researchers and professionals in the field of drug development, offering detailed insights into the discovery and synthesis of this innovative therapeutic agent.

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